3-{2-[N-(2-fluorophenyl)acetamido]-1,3-thiazol-4-yl}prop-2-enoic acid
Overview
Description
Mechanism of Action
Target of Action
The compound 3-{2-[N-(2-fluorophenyl)acetamido]-1,3-thiazol-4-yl}prop-2-enoic acid is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their versatile nature . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . These diverse activities suggest that thiazole derivatives can affect multiple biochemical
Biochemical Analysis
Biochemical Properties
3-{2-[N-(2-fluorophenyl)acetamido]-1,3-thiazol-4-yl}prop-2-enoic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in the synthesis of nucleic acids and proteins, leading to the inhibition of cell proliferation . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Additionally, it can induce apoptosis in certain cell types by activating specific genes involved in the apoptotic pathway.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby altering their activity. For instance, it can inhibit enzyme activity by binding to the enzyme’s active site, preventing the substrate from accessing the site . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels . For example, it can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can bind to specific proteins that facilitate its distribution within the cell . The localization and accumulation of this compound within certain cellular compartments can significantly affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[N-(2-fluorophenyl)acetamido]-1,3-thiazol-4-yl}prop-2-enoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Acylation: The thiazole intermediate is then acylated with 2-fluorophenylacetic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-{2-[N-(2-fluorophenyl)acetamido]-1,3-thiazol-4-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-{2-[N-(2-fluorophenyl)acetamido]-1,3-thiazol-4-yl}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Fluorophenyl Derivatives: Compounds containing the fluorophenyl group also show comparable chemical properties and reactivity.
Uniqueness
3-{2-[N-(2-fluorophenyl)acetamido]-1,3-thiazol-4-yl}prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S/c1-9(18)17(12-5-3-2-4-11(12)15)14-16-10(8-21-14)6-7-13(19)20/h2-8H,1H3,(H,19,20)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDDGPTUSASJCA-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1F)C2=NC(=CS2)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C1=CC=CC=C1F)C2=NC(=CS2)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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